

# A Comparative Guide: CVN293 vs. NLRP3 Inflammasome Inhibitors like MCC950

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN293    |           |
| Cat. No.:            | B15136992 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from neurodegenerative disorders to autoimmune diseases. This guide provides an objective comparison of two notable inhibitors: **CVN293**, a novel, CNS-targeted NLRP3 modulator, and MCC950, a well-characterized direct NLRP3 inhibitor.

# **Mechanism of Action: A Tale of Two Targets**

The fundamental difference between **CVN293** and MCC950 lies in their mechanism of action. MCC950 directly targets the NLRP3 protein, whereas **CVN293** acts on an upstream regulator, the KCNK13 potassium channel, specifically in microglia.

CVN293: Indirect, Upstream Inhibition in the Central Nervous System

**CVN293** is a selective inhibitor of the KCNK13 (also known as THIK-1) two-pore potassium channel. This channel is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS). KCNK13 plays a crucial role in regulating the efflux of potassium ions (K+) from microglia, a key upstream event for NLRP3 inflammasome activation. By blocking KCNK13, **CVN293** prevents this K+ efflux, thereby inhibiting the assembly and activation of the NLRP3 inflammasome specifically in the brain. This targeted approach aims to reduce neuroinflammation without affecting peripheral immune responses.



MCC950: Direct Inhibition of the NLRP3 Inflammasome

MCC950 is a potent and specific small-molecule inhibitor that directly binds to the NLRP3 protein. It targets the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity. By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of caspase-1 and release of proinflammatory cytokines IL-1β and IL-18. Unlike **CVN293**, MCC950's action is not cell-type specific and it inhibits NLRP3 activation in various immune cells, both in the CNS and the periphery.

# Potency and Efficacy: A Quantitative Comparison

Direct head-to-head comparisons of **CVN293** and MCC950 in the same experimental setup are not publicly available. However, we can compare their reported potencies from various studies.

| Compound      | Target                                 | Assay                     | Potency (IC50) | Reference |
|---------------|----------------------------------------|---------------------------|----------------|-----------|
| CVN293        | human KCNK13                           | Thallium influx<br>assay  | 41.0 ± 8.1 nM  |           |
| mouse KCNK13  | Thallium influx<br>assay               | 28 ± 0.7 nM               |                |           |
| IL-1β release | LPS-primed murine microglia            | 24 nM                     |                |           |
| MCC950        | NLRP3                                  | IL-1β release in<br>BMDMs | ~7.5 - 8 nM    | _         |
| NLRP3         | IL-1β release in<br>human<br>monocytes | 14.3 nM                   |                | _         |

BMDMs: Bone Marrow-Derived Macrophages

# **Selectivity and Off-Target Effects**

CVN293: High Selectivity for KCNK13



CVN293 has demonstrated high selectivity for its target, KCNK13. In a broad promiscuity panel of 168 targets, CVN293 showed no significant activity at concentrations up to 10  $\mu$ M. It is also reported to be selective over other related potassium channels like K2P6.1/TWIK2 and K2P2.1/TREK-1, with IC50 values greater than 30,000 nM for both. This high selectivity, coupled with the restricted expression of KCNK13 to microglia, is expected to contribute to a favorable safety profile with minimal peripheral side effects.

MCC950: Specific for NLRP3 but with Off-Target Concerns

MCC950 is highly selective for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. However, its clinical development was halted in Phase II trials for rheumatoid arthritis due to observations of elevated liver enzymes, suggesting potential hepatotoxicity. Further studies have identified the enzyme carbonic anhydrase 2 (CA2) as a potential off-target of MCC950, which could contribute to its toxicity profile.

| Compound | Selectivity Profile                                                              | Off-Target Effects                                                                                   |
|----------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|
| CVN293   | Highly selective for KCNK13.  No significant activity in a panel of 168 targets. | No significant off-target effects reported.                                                          |
| MCC950   | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.                   | Associated with liver toxicity in clinical trials. Carbonic anhydrase 2 identified as an off-target. |

### **Pharmacokinetics and Brain Penetrance**

A key differentiator for **CVN293** is its design for CNS applications, necessitating excellent brain penetrance.

### CVN293:

Preclinical studies in multiple species, including monkeys, have demonstrated that **CVN293** has good CNS distribution. Phase 1 clinical trial results confirmed robust brain penetration in healthy human volunteers. The compound is orally bioavailable.



#### MCC950:

While MCC950 has been extensively used in preclinical models of CNS diseases and has shown efficacy, detailed clinical data on its brain penetrance in humans is less clear, partly due to the halt in its clinical development.

### **Clinical Status and Safety**

CVN293: Promising Early-Stage Clinical Data

**CVN293** has successfully completed a Phase 1 clinical trial in healthy volunteers. The study demonstrated that the drug was generally well-tolerated with no severe or dose-limiting adverse events reported. All treatment-related adverse events were mild. These positive results support the advancement of **CVN293** into Phase 2 trials for neurodegenerative diseases characterized by neuroinflammation.

MCC950: Clinical Development Halted

MCC950 entered Phase II clinical trials for the treatment of rheumatoid arthritis. However, its development was terminated due to concerns about drug-induced liver injury. Despite this setback, MCC950 remains a valuable research tool for studying the role of the NLRP3 inflammasome in disease.

# Experimental Protocols Measurement of IL-1β Release in Microglia (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in microglia.

- Cell Culture: Primary microglia or microglial cell lines are cultured in appropriate media.
- Priming (Signal 1): Cells are primed with a TLR agonist, typically lipopolysaccharide (LPS;
   e.g., 100-500 ng/mL), for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
- Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., **CVN293** or MCC950) for a specified period (e.g., **1-2** hours).



- Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (e.g., 3-5 mM) or nigericin (e.g., 10 μM), for 1-2 hours.
- Sample Collection: The cell culture supernatant is collected.
- IL-1β Quantification: The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

### **KCNK13 Inhibition Assay (Thallium Influx)**

This assay is used to determine the potency of KCNK13 inhibitors like CVN293.

- Cell Line: A stable cell line expressing human or mouse KCNK13 is used.
- Compound Incubation: Cells are incubated with varying concentrations of the inhibitor.
- Thallium Influx: A thallium-containing buffer is added to the cells. Thallium ions (TI+) act as a surrogate for potassium ions (K+) and can be detected by a fluorescent dye.
- Fluorescence Measurement: The influx of thallium is measured by monitoring the change in fluorescence over time.
- Data Analysis: The IC50 value is calculated from the concentration-response curve.

### Conclusion

CVN293 and MCC950 represent two distinct strategies for targeting the NLRP3 inflammasome. MCC950's direct and potent inhibition of NLRP3 has made it an invaluable tool for preclinical research, though its clinical utility has been hampered by safety concerns. In contrast, CVN293 offers a novel, indirect, and microglia-specific approach to modulating NLRP3 activity within the CNS. Its promising early clinical data, favorable safety profile, and high brain penetrance position it as a strong candidate for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver. The choice between a direct, systemic inhibitor like MCC950 and a targeted, upstream modulator like CVN293 will depend on the specific therapeutic indication and the desired balance between efficacy and safety.

# **Diagrams**





Click to download full resolution via product page

Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.





### Click to download full resolution via product page

Caption: Experimental workflow for testing inflammasome inhibitors.

• To cite this document: BenchChem. [A Comparative Guide: CVN293 vs. NLRP3 Inflammasome Inhibitors like MCC950]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136992#comparing-cvn293-to-nlrp3-inflammasome-inhibitors-like-mcc950]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com